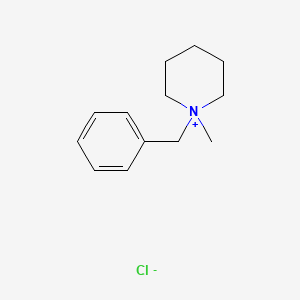
n-Benzyl-n-methylpiperidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-n-methylpiperidinium chloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Applications
BzPipCl has been investigated for its potential use in anion exchange membranes (AEMs) , which are crucial for electrochemical processes such as fuel cells and electrolyzers. Research indicates that AEMs incorporating BzPipCl exhibit enhanced chemical stability and conductivity compared to traditional materials.
Table 1: Performance Metrics of AEMs with BzPipCl
| Property | BzPipCl AEMs | Benchmark AEMs |
|---|---|---|
| Ion Exchange Capacity (IEC) | 1.64 mmol/g | 1.36 mmol/g |
| Loss of IEC after aging | 17-18% | 30% |
| Conductivity | Higher | Lower |
Studies have shown that BzPipCl-based membranes demonstrate a significantly longer half-life under extreme conditions, making them suitable for long-term applications in harsh environments .
Antimicrobial Activity
BzPipCl exhibits notable antimicrobial properties, which have been harnessed in various disinfectants and antiseptics. Its efficacy against a range of pathogens, including antibiotic-resistant strains, makes it a valuable component in healthcare products.
Case Study: Efficacy Against Bacterial Strains
A study evaluated the bactericidal activity of BzPipCl against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that BzPipCl effectively inhibited bacterial growth at low concentrations, demonstrating its potential as an active ingredient in disinfectants .
Polymer Stabilization
BzPipCl is also utilized as a stabilizing agent in the formulation of polymers. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.
Table 2: Stabilization Effects of BzPipCl in Polymers
| Polymer Type | Stabilization Effect | Reference |
|---|---|---|
| Polyvinylbenzyl chloride | Improved thermal stability | |
| Polyethylene oxide | Enhanced mechanical strength |
The addition of BzPipCl has been shown to improve the durability of polymer films used in various industrial applications, including packaging and coatings.
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
1-benzyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C13H20N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GKYHYQLPNLSRKB-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CC2=CC=CC=C2.[Cl-] |
SMILES canónico |
C[N+]1(CCCCC1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















